
Hoipin-8
Overview
Description
HOIPIN-8 is a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It is a derivative of HOIPIN-1, with significantly enhanced potency. This compound exhibits a 255-fold increase in petit-LUBAC inhibition and is 10-fold and 4-fold more effective in inhibiting LUBAC- and TNF-α-mediated NF-κB activation, respectively, compared to HOIPIN-1 .
Preparation Methods
The preparation of HOIPIN-8 involves the synthesis of the HOIP RING2-LDD –HOIPIN conjugate. This is achieved by mixing HOIP RING2-LDD (400 μM) and HOIPIN-1 (520 μM) or this compound (520 μM) in 10 mM Tris-HCl buffer (pH 8.0) containing 50 mM NaCl, and incubating the mixture at 4°C overnight . Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
HOIPIN-8 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on LUBAC. It selectively suppresses the linear ubiquitin level and inhibits the RING-HECT-hybrid reaction in HOIP by modifying the active Cys885. Common reagents used in these reactions include TNF-α, IL-1β, and poly(I:C) . The major products formed from these reactions are the inhibited forms of LUBAC and reduced NF-κB activation .
Scientific Research Applications
Research Findings
-
Cancer Therapy :
- Hoipin-8 has shown promising results in inhibiting the proliferation and invasion of hepatocellular carcinoma (HCC) cell lines. Treatment with this compound resulted in a significant reduction in cell proliferation rates and invasion at concentrations as low as 10 µM .
- In studies involving activated B cell-like diffuse large B cell lymphoma, this compound induced apoptosis, suggesting its potential as a therapeutic agent for certain types of lymphomas .
-
Inflammatory Disorders :
- The compound has been effective in ameliorating symptoms in mouse models of psoriasis, indicating its utility in treating autoimmune conditions by modulating immune responses .
- In neurodegenerative disease models, this compound reduced cytoplasmic aggregation of truncated TDP-43, a protein associated with amyotrophic lateral sclerosis (ALS), by inhibiting LUBAC-mediated ubiquitination pathways .
Case Studies and Data Tables
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
HOIPIN-8 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It modifies the active Cys885 in the RING-HECT-hybrid reaction of HOIP, and residues in the C-terminal LDD domain, such as Arg935 and Asp936, facilitate the binding of this compound to LUBAC . This inhibition down-regulates the proinflammatory cytokine-induced canonical NF-κB pathway and various pathogen-associated molecular pattern-induced antiviral pathways .
Comparison with Similar Compounds
HOIPIN-8 is compared with its precursor, HOIPIN-1. While both compounds inhibit LUBAC, this compound is significantly more potent. This compound exhibits a 255-fold increase in petit-LUBAC inhibition and is 10-fold and 4-fold more effective in inhibiting LUBAC- and TNF-α-mediated NF-κB activation, respectively, compared to HOIPIN-1 . This enhanced potency makes this compound a more promising tool for studying LUBAC’s cellular functions and potential therapeutic uses .
Biological Activity
HOIPIN-8 is a small molecule inhibitor specifically targeting the linear ubiquitin chain assembly complex (LUBAC), which plays a crucial role in various cellular processes, including inflammation, immune responses, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound inhibits the activity of HOIP (HOIL-1 interacting protein), a component of LUBAC, leading to the suppression of linear ubiquitination. This inhibition affects several signaling pathways, particularly those involving NF-κB, which is pivotal in regulating inflammation and cell survival.
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Inhibition of NF-κB Activation :
- This compound has been shown to significantly reduce NF-κB activation in various cancer cell lines. For instance, in A431 cells treated with EGF, this compound inhibited the phosphorylation of IκBα and p65, key components in the NF-κB signaling pathway .
- The compound also down-regulated the expression of pro-inflammatory cytokines such as IL-6 and IL-8 induced by EGF .
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Impact on Cancer Cell Proliferation :
- Studies indicate that this compound effectively inhibits cell proliferation and clonogenicity across multiple cancer types. In A431, MCF-7, and MDA-MB-231 cell lines, treatment with this compound led to a marked decrease in cell growth and induced apoptosis .
- In hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B), this compound demonstrated an IC50 value ranging from 70–100 µM for proliferation inhibition, with significant effects observed at lower concentrations .
Case Studies
-
Neurodegenerative Diseases :
- In a study examining TDP-43 aggregation associated with neurodegeneration, this compound treatment reduced the cytoplasmic aggregation of truncated TDP-43 mutants in Neuro2a cells. This suggests that inhibition of LUBAC activity by this compound may ameliorate neuroinflammatory responses linked to TDP-43 pathology .
- Tumorigenesis :
- HCC Progression :
Data Tables
Cell Line | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis |
---|---|---|---|
A431 | ~50 | Significant inhibition | Increased |
MCF-7 | ~40 | Significant inhibition | Increased |
MDA-MB-231 | ~60 | Significant inhibition | Increased |
HepG2 | 70–100 | Significant inhibition | Enhanced with TNF-α |
Hep3B | 70–100 | Significant inhibition | Enhanced with TNF-α |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Hoipin-8 as a LUBAC inhibitor, and how is its potency quantified?
this compound inhibits the linear ubiquitin chain assembly complex (LUBAC) by targeting the catalytic RBR and LDD domains of HOIP, blocking M1-linked ubiquitination . Its inhibitory potency is quantified via IC50 (11 nM for LUBAC) using in vitro ubiquitination assays and cellular NF-κB activation models. Compared to Hoipin-1, it exhibits 255-fold higher inhibition of "petit-LUBAC" and 10-fold greater suppression of TNF-α-induced NF-κB signaling . Methodologically, dose-response curves and Western blotting for downstream targets (e.g., IκBα phosphorylation) are critical for validation .
Q. Which experimental assays are standard for evaluating this compound’s anti-proliferative effects?
Proliferation assays (e.g., MTT or CellTiter-Glo) across time points (0–96 hours) in hepatocellular carcinoma (HepG2, Hep3B) and other cell lines are standard . Microscopy is used to observe apoptotic morphology (e.g., nuclear condensation) . Data should include dose-dependent viability curves and statistical analysis of replicates. For example, this compound reduced HepG2 proliferation by 50% at 48 hours and 70% at 96 hours .
Q. How do researchers validate this compound-induced apoptosis in cellular models?
Apoptosis is validated via:
- Western blotting for cleaved caspase-3 (cl-Cas3) and PARP .
- Flow cytometry using Annexin V/PI staining .
- Immunofluorescence to detect chromatin condensation . this compound increases cl-Cas3 by 3-fold in Hep3B cells at 24 hours , while Annexin V+ cells rise from 10% (control) to 45% (treated) in A549 cells .
Advanced Research Questions
Q. How can contradictory data on this compound’s regulation of IL-6 expression be resolved?
reports this compound reduces IL-6 mRNA in HepG2 cells, while shows increased IL-6 in unspecified models . To resolve this:
- Compare cell-type specificity (e.g., hepatoma vs. immune cells).
- Analyze treatment duration (short-term vs. prolonged exposure).
- Validate using qPCR with housekeeping genes (e.g., GAPDH) and ELISA for protein-level quantification .
Q. What methodologies address this compound’s species-specific effects in necroptosis studies?
this compound inhibits necroptosis in human cells (HT-29, THP-1) but enhances it in murine models (L-929, RAW264.7) . Recommended approaches:
- CRISPR/Cas9 KO of HOIP in human vs. murine cells to isolate LUBAC-dependent effects .
- Cross-species sequence alignment of HOIP residues interacting with this compound (e.g., conserved RING2/LDD domains) .
- Pharmacological controls (e.g., gliotoxin) to confirm target specificity .
Q. How does this compound alter the subcellular localization of activated MLKL during necroptosis?
this compound blocks phosphorylated MLKL (p-MLKL) translocation to the plasma membrane, inducing cytoplasmic puncta instead . Techniques include:
- Immunofluorescence with anti-pMLKL antibodies .
- Subcellular fractionation followed by Western blotting .
- Live-cell imaging to track MLKL dynamics post-TNFα/BV6/zVAD treatment .
Q. What experimental designs mitigate off-target effects of this compound in NF-κB pathway studies?
Despite its specificity, this compound may indirectly affect NF-κB via off-target pathways. Mitigation strategies:
- Dose titration (IC50 = 420–549 nM in cellular models) .
- Rescue experiments with recombinant LUBAC components .
- Multi-omics profiling (e.g., phosphoproteomics) to identify non-LUBAC targets .
Q. Data Contradiction and Validation
Q. Why does this compound suppress M1 ubiquitination in HT-29 cells but fail to rescue necroptosis in HOIP KO models?
In HOIP KO HT-29 cells, this compound still inhibits necroptosis, suggesting off-target effects or compensation by HOIL-1/SHARPIN . Validate via:
- siRNA knockdown of all LUBAC subunits .
- Ubiquitination assays using K63- and M1-specific antibodies .
Q. Methodological Tables
Properties
Molecular Formula |
C23H15F2N4NaO3 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |
InChI Key |
DLJPWYFLGYVMKV-WGCWOXMQSA-M |
SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HOIPIN-8; HOIPIN 8; HOIPIN8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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